Thiols, C4-10, gamma-omega-perfluoro
Description
Structure
3D Structure
Properties
CAS No. |
87851-78-3 |
|---|---|
Molecular Formula |
C4H5F5S |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
InChI Key |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Thiols, C4 10, Gamma Omega Perfluoro
Direct Perfluoroalkylation Approaches to Perfluorinated Thiol Synthesis
Direct approaches aim to form the sulfur-carbon bond by reacting a perfluoroalkylating agent with a simple sulfur source. These methods are often valued for their straightforwardness and atom economy.
Radical-Initiated Perfluoroalkylation of Hydrogen Sulfide (B99878) Derivatives
Radical-based reactions offer a powerful method for forming C-S bonds. In this context, a perfluoroalkyl radical is generated and subsequently trapped by a hydrogen sulfide derivative. The generation of perfluoroalkyl radicals can be achieved under photocatalytic conditions from precursors like perfluorinated iodides or bromides. acs.org
The general mechanism involves the initiation step where a radical initiator, such as AIBN or UV light, facilitates the homolytic cleavage of a perfluoroalkyl precursor (e.g., Rₙ-I) to generate a perfluoroalkyl radical (Rₙ•). acs.orgd-nb.info This highly reactive radical can then abstract a hydrogen atom from hydrogen sulfide (H₂S).
Reaction Scheme:
Initiation: Rₙ-X → Rₙ• + X• (where X = I, Br)
Propagation: Rₙ• + H₂S → Rₙ-SH + HS•
Propagation: HS• + Rₙ-X → Rₙ• + HSX
While conceptually direct, these reactions can be complicated by side reactions, such as the formation of sulfides (Rₙ-S-Rₙ) if the generated thiol reacts further. The sulfhydryl radical (HS•) produced is also reactive and can participate in various radical chain reactions. nih.gov The reaction of bicyclic terpenes with hydrogen sulfide in the presence of ultraviolet light to form thiols is an example of such a radical pathway being employed in organic synthesis. google.com
Nucleophilic Substitution Reactions Involving Perfluoroalkyl Halides
Nucleophilic substitution represents one of the most common and versatile strategies for synthesizing thiols. chemistrysteps.com This approach involves the reaction of a perfluoroalkyl alkyl halide (e.g., F(CF₂)ₙ(CH₂)ₘ-X, where X is I or Br) with a nucleophilic sulfur-containing reagent. researchgate.net The high nucleophilicity of sulfur-based reagents makes them effective for displacing halide leaving groups in Sₙ2 reactions. libretexts.org
Several sulfur transfer reagents can be employed, each with specific advantages regarding selectivity and reaction conditions. researchgate.net
Sodium Hydrosulfide (B80085) (NaSH): This is a direct method where the hydrosulfide anion (-SH) acts as the nucleophile. To prevent the formation of sulfide byproducts from the reaction of the product thiol with the starting halide, a large excess of NaSH is typically used. chemistrysteps.comlibretexts.org
Thiourea (B124793): This method proceeds in two steps. First, the perfluoroalkyl alkyl halide reacts with thiourea to form a stable alkylisothiouronium salt. This intermediate is then hydrolyzed with a base to yield the desired thiol and urea (B33335) as a byproduct. researchgate.netlibretexts.orgpearson.com This route is often preferred as it minimizes the formation of sulfide impurities.
Potassium Thioacetate (B1230152) (KSAc): This is another two-step process where the halide is first converted to a thioacetate ester. The thioacetate is subsequently deacetylated under basic conditions (e.g., using KOH in methanol) to afford the pure thiol. researchgate.net This method is known for its robustness and high yields. researchgate.net
Sodium Thiosulfate (B1220275) (Bunte Salts): Reaction with sodium thiosulfate forms a Bunte salt (R-S₂O₃Na), which can then be hydrolyzed to the thiol. However, this method can sometimes exhibit poor selectivity. researchgate.net
The table below summarizes the common nucleophilic substitution methods for preparing semifluorinated alkanethiols from their corresponding halides. researchgate.net
| Sulfur Reagent | Intermediate | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | None (Direct) | Direct, one-step process. | Requires large excess of reagent to avoid sulfide byproduct formation. chemistrysteps.comlibretexts.org |
| Thiourea ((NH₂)₂C=S) | Alkylisothiouronium Salt | Good yields, minimizes sulfide formation. researchgate.netlibretexts.org | Two-step process involving hydrolysis. |
| Potassium Thioacetate (CH₃COSK) | Thioacetate Ester | Robust, high yields, good purity of final product. researchgate.net | Two-step process involving deacetylation. |
| Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salt | Utilizes readily available reagents. | Can exhibit poor selectivity. researchgate.net |
Indirect Synthetic Routes via Perfluoroalkyl Intermediates
Indirect methods involve the transformation of a pre-existing functional group on the perfluoroalkyl chain into a thiol. These multi-step sequences often provide greater control over chemoselectivity, particularly for complex molecules.
Reductive Transformations of Perfluoroalkyl Sulfonyl Derivatives
Perfluoroalkyl sulfonyl compounds, such as sulfonyl chlorides (Rₙ-SO₂Cl) or sulfinates, can serve as precursors to thiols through reduction. The synthesis of these sulfonyl derivatives often starts from the corresponding thiols or perfluoroalkyl iodides. For instance, perfluorinated sodium sulfinate salts can be prepared from perfluoroalkyl iodide precursors via sulfinatodehalogenation. nih.gov
The conversion of thiols to sulfonyl chlorides can be achieved through oxidative chlorination using reagents like a combination of H₂O₂ and SOCl₂. organic-chemistry.orgresearchgate.netnih.gov The reverse process, the reduction of the sulfonyl group back to a thiol, requires a strong reducing agent capable of cleaving the stable sulfur-oxygen bonds. This transformation is less common but represents a potential synthetic route if the sulfonyl derivative is readily accessible.
Chemoselective Conversion of Perfluoroalkyl Iodides to Thiol Analogues
A highly effective indirect route to perfluorinated thiols begins with commercially available fluorous alcohols (F(CF₂)ₙ(CH₂)ₘOH). These alcohols are first converted into better leaving groups, such as iodides or sulfonates (e.g., tosylates). researchgate.netsemanticscholar.org This intermediate halide or sulfonate is then subjected to nucleophilic substitution with a protected thiol equivalent, such as potassium thioacetate. researchgate.net
General Pathway: F(CF₂)ₙ(CH₂)ₘOH → F(CF₂)ₙ(CH₂)ₘ-X → F(CF₂)ₙ(CH₂)ₘ-SAc → F(CF₂)ₙ(CH₂)ₘSH (where X = I, Br, OTs)
This strategy highlights the use of an intermediate "thiol analogue" (the thioacetate) to achieve a clean and selective synthesis.
Principles of Sustainable Synthesis in Perfluorinated Thiol Chemistry
The synthesis of fluorinated compounds, including thiols, presents unique challenges for sustainable chemistry. A primary concern is the persistence of certain perfluorinated substances and their potential to degrade into environmentally harmful perfluorocarboxylic acids (PFCAs). industrialchemicals.gov.au Therefore, modern synthetic strategies increasingly focus on minimizing environmental impact.
Key principles of sustainable synthesis in this context include:
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. Direct addition reactions are often superior to multi-step substitution pathways in this regard.
Use of Less Hazardous Reagents: A significant sustainability goal is to avoid the direct use of odorous and toxic reagents like hydrogen sulfide and volatile thiols. One approach is the development of "thiol-free" synthesis methods that employ alternative, more stable, and less hazardous electrophilic sulfur transfer reagents, such as N-thiophthalimides. rsc.org
Catalysis: Employing catalytic methods, such as photoredox copper catalysis for fluoroalkylation-thiolation reactions, can reduce the need for stoichiometric reagents and often allows for milder reaction conditions. cas.cn
Scalability and Stability of Reagents: The development of bench-stable, low-cost, and easily scalable reagents is crucial for both economic viability and safety. sioc.ac.cn For example, the use of stable sulfonyl fluorides or perfluoroalkyl sulfones as precursors can be advantageous over more volatile or reactive starting materials. cas.cnresearchgate.net
By incorporating these principles, chemists aim to develop safer, more efficient, and environmentally responsible methods for the synthesis of Thiols, C4-10, gamma-omega-perfluoro.
Catalytic and Solvent-Minimizing Methodologies
Recent advancements in synthetic organic chemistry have led to the development of catalytic methods that can be applied to the synthesis of fluorinated thiols and their derivatives, often under milder conditions than traditional stoichiometric reactions. A prominent strategy involves visible-light photocatalysis, which allows for the generation of perfluoroalkyl radicals from readily available precursors.
One such method involves the photocatalytic perfluoroalkylation of disulfides. acs.org This approach utilizes a photocatalyst, such as Eosin Y, under visible light irradiation (e.g., green LEDs) to react commercially available perfluoroalkyl iodides (RF-I) with disulfides (R-S-S-R). acs.org While this reaction produces perfluoroalkyl thioethers (R-S-RF) rather than free thiols, the disulfide starting materials are typically synthesized from the corresponding thiols. acs.org This methodology represents a catalytic route toward the formation of the critical C-S-RF bond. The reaction proceeds through the generation of a perfluoroalkyl radical, which then interacts with the disulfide.
Another relevant photocatalytic approach is the hydrofluoroalkylation of alkenes. acs.org In this type of reaction, a fluorinated radical is generated from a precursor and added across a double bond. A subsequent hydrogen atom transfer (HAT) step, often involving a thiol as a hydrogen donor, yields the final product. acs.org The resulting thiyl radical is then reintegrated into the catalytic cycle. acs.org By selecting an appropriate alkene and a perfluoroalkyl radical precursor, this method could be adapted to generate the backbone of gamma-omega-perfluoroalkyl thiols. These photocatalytic methods are advantageous as they often proceed at ambient temperature, reducing energy consumption.
The table below summarizes representative conditions for photocatalytic reactions relevant to the formation of perfluoroalkyl-sulfur bonds.
| Catalyst | Reactants | Light Source | Solvent | Product Type | Reference |
| Eosin Y | Perfluoroalkyl Iodide, Disulfide | Green LEDs | Not Specified | Perfluoroalkyl Thioether | acs.org |
| N-phenylphenothiazine | Fluorinated Benzoate, Alkene, Thiol | Not Specified | DMF | Hydrofluoroalkylated Alkane | acs.org |
This interactive table summarizes key parameters from photocatalytic methodologies applicable to the synthesis of compounds containing perfluoroalkyl-sulfur bonds.
While not entirely solvent-free, these catalytic methods represent a move toward more sustainable synthesis by replacing harsh reagents and high temperatures with light energy. Further research into solvent selection, such as using supercritical fluids or fluorous biphasic systems, could lead to even more environmentally benign processes. Additionally, heterogeneous catalysts, like the perfluorinated sulfonic acid Aquivion PW79S which has shown efficacy in other thiol-involved reactions, could simplify product purification and catalyst recycling, further minimizing waste. rsc.orgresearchgate.net
Atom Economical Strategies for Process Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Strategies that maximize atom economy, such as addition and cycloaddition reactions, are crucial for optimizing industrial processes by minimizing waste and reducing costs.
For the synthesis of this compound, radical addition reactions to alkenes are a prime example of an atom-economical approach. nih.govd-nb.info The photocatalytic hydrofluoroalkylation of alkenes, as mentioned previously, is an addition reaction where the perfluoroalkyl group and a hydrogen atom are added across a double bond, incorporating all atoms from the alkene into the product backbone. acs.org This contrasts sharply with substitution reactions, where a leaving group is displaced, generating stoichiometric quantities of waste salts.
A hypothetical atom-economical synthesis for a gamma-omega-perfluoro thiol could involve the radical addition of a thiol precursor, such as thioacetic acid, to a gamma-omega-perfluoroalkene. This type of reaction would form the entire carbon-sulfur backbone in a single, high atom-economy step. Subsequent hydrolysis of the thioacetate would yield the final thiol.
The development of transition-metal-free radical 1,2-difunctionalization of unactivated alkenes also highlights a commitment to high atom economy. nih.govd-nb.info While the specific examples lead to sulfonyl fluorides, the underlying principle of using radical addition to install functionality onto a simple alkene feedstock is directly applicable. nih.govd-nb.info Such processes avoid the use of stoichiometric activating agents or metal catalysts that can contribute to waste streams. nih.govd-nb.info
The table below outlines different reaction types and their implications for atom economy in the context of perfluoroalkyl thiol synthesis.
| Reaction Type | General Scheme | Atom Economy | Waste Products | Reference |
| Radical Addition | RF-CH=CH2 + H-SR → RF-CH2-CH2-SR | High (approaching 100%) | Minimal to none | acs.org |
| Nucleophilic Substitution | RF-(CH2)n-Br + NaSH → RF-(CH2)n-SH + NaBr | Lower | Stoichiometric salts (e.g., NaBr) | N/A |
| Co-production Method | Precursor + Amine → Thiol + Thiourea | Moderate to High | Useful co-product instead of waste | google.com |
This interactive table compares the atom economy of different synthetic strategies that could be employed to produce perfluoroalkyl thiols.
By prioritizing addition reactions and designing processes that generate useful co-products, the synthesis of this compound can be significantly optimized, aligning with modern principles of sustainable chemical manufacturing.
Reaction Mechanisms and Reactivity of Thiols, C4 10, Gamma Omega Perfluoro
Thiol-Ene Reactions with Unsaturated Organic Substrates
The addition of the thiol S-H bond across a carbon-carbon double or triple bond, known as a thiol-ene reaction, is a prominent and highly efficient transformation for this class of compounds. wikipedia.orgnih.gov This reaction can proceed through either a radical-mediated or a nucleophilic pathway, offering versatile methods for the synthesis of complex fluorinated molecules. wikipedia.org
Free-radical addition of γ,ω-perfluorinated thiols to unsaturated substrates is a robust method for forming stable thioether linkages. epa.govnih.gov The reaction is typically initiated by thermal or photochemical means, which generates a thiyl radical (RS•). wikipedia.orgnih.gov This radical species then adds to an alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. Subsequent chain transfer with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. nih.gov
The general mechanism proceeds as follows:
Initiation: A radical initiator generates a thiyl radical from the perfluorinated thiol.
Propagation:
The thiyl radical adds to the alkene, forming a carbon-centered radical.
The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final product and a new thiyl radical.
Termination: Radicals combine to form non-radical species, such as disulfides (RSSR). mdpi.com
| Unsaturated Substrate | Perfluorinated Thiol | Major Product(s) | Key Findings |
|---|---|---|---|
| 1-Heptene | 2-(F-hexyl)ethanethiol | 1-[2-(F-hexyl)ethanethio]heptane | High yield (96%) of the anti-Markovnikov adduct, with minor formation of regioisomers. epa.gov |
| 1,6-Hexadiene | 2-(F-hexyl)ethanethiol | Linear 1:1 adduct and 1:2 bis-adduct | Reaction yields primarily linear adducts, demonstrating efficient propagation. epa.gov |
| Norbornene | Generic RFSH | Cyclized thioether | The strained alkene of norbornene exhibits heightened reactivity, leading to rapid cyclization. nih.gov |
In the presence of a base or a nucleophilic catalyst, γ,ω-perfluorinated thiols can participate in nucleophilic conjugate addition to electron-deficient alkenes, a process often referred to as a thiol-Michael reaction. semanticscholar.orgnih.gov The strong electron-withdrawing effect of the perfluoroalkyl chain increases the acidity of the thiol proton, facilitating its deprotonation to form a highly nucleophilic thiolate anion (RS⁻).
This thiolate anion then attacks the β-carbon of an activated alkene (e.g., acrylates, maleimides), followed by protonation to yield the final thioether product. researchgate.net The reaction is highly efficient and proceeds under mild conditions. sci-hub.se
The mechanism can be summarized as:
Catalyst Activation: A base or nucleophilic catalyst deprotonates the perfluorinated thiol to generate a thiolate anion.
Nucleophilic Attack: The thiolate anion adds to the electron-poor double bond of the substrate.
Protonation: The resulting carbanion is protonated (often by a protonated catalyst or another thiol molecule) to give the final product.
Various catalysts can be employed to promote this reaction, with their effectiveness often correlating with their ability to generate the thiolate anion. Tertiary phosphines and primary amines have been shown to be particularly effective catalysts. semanticscholar.orgresearchgate.net The reactivity is also dependent on the nature of the thiol and the structure of the activated alkene. nih.govresearchgate.net
| Catalyst Type | Example Catalyst | Relative Reactivity | Key Characteristics |
|---|---|---|---|
| Tertiary Phosphines | Dimethylphenylphosphine (Me2PPh) | Very High | Effective at very low concentrations; reaction can be quantitative within seconds. researchgate.netsci-hub.se |
| Primary Amines | Hexylamine | High | More effective than secondary or tertiary amines for catalyzing the addition of hexanethiol to hexyl acrylate. semanticscholar.org |
| Amidines | 1,8-Diazabicycloundec-7-ene (DBU) | High | Acts as a strong base and nucleophile, rapidly deprotonating the thiol. researchgate.net |
Oxidative Transformations of Perfluorinated Thiols
The sulfur atom in γ,ω-perfluorinated thiols is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.
Mild oxidation of Thiols, C4-10, gamma-omega-perfluoro readily yields the corresponding perfluorinated disulfides. This transformation can be achieved using various oxidizing agents such as iodine or even air, and it represents a common reaction pathway for thiols. youtube.com The disulfide bond is a dynamic linkage that can be reversed under reducing conditions. nih.gov
Under more forceful oxidative conditions, the thiol group can be fully oxidized to a sulfonic acid (RSO₃H). These perfluorinated sulfonic acids are strong acids and important precursors for a range of materials, including ionomers and surfactants. fluorine1.ruwikipedia.org The sulfonic acids can be further converted into derivatives like sulfonyl fluorides or sulfonamides. nih.govresearchgate.net The synthesis of perfluoroalkanesulfonyl fluorides is a key step in producing many environmentally relevant perfluorinated compounds. nih.gov
| Oxidation Product | General Structure | Typical Reagents | Significance |
|---|---|---|---|
| Perfluorinated Disulfide | RF-S-S-RF | Mild oxidants (I2, air, H2O2) nih.gov | Common product of thiol oxidation; reversible linkage. nih.gov |
| Perfluorinated Sulfonic Acid | RF-SO3H | Strong oxidants (e.g., chlorine dioxide) researchgate.net | Strong acids; precursors to surfactants and polymers like Nafion. fluorine1.ruwikipedia.org |
| Perfluorinated Sulfonyl Chloride | RF-SO2Cl | Reaction of sulfinate salts with N-chlorosuccinimide researchgate.net | Versatile intermediate for synthesizing sulfonamides and other derivatives. nih.gov |
| Perfluorinated Sulfonamide | RF-SO2NR'R'' | Reaction of sulfonyl fluorides/chlorides with amines nih.govresearchgate.net | Used in various industrial applications and are of environmental interest. researchgate.net |
The oxidation of thiols to disulfides is generally understood to proceed through a thiyl radical intermediate. The initial step often involves the formation of a thiolate anion, which is then oxidized via a single-electron transfer to a thiyl radical. Two thiyl radicals can then dimerize to form the disulfide bond. researchgate.net
Derivatization Chemistry for Functional Material Integration
The thiol group of this compound serves as a versatile chemical handle for integrating the unique properties of the perfluoroalkyl chain into larger molecules and materials. The efficient and orthogonal nature of thiol-based "click" reactions makes these compounds valuable building blocks. researchgate.netresearchgate.net
Thiol-ene reactions, for example, are widely used in polymer science to create well-defined polymer architectures, including block copolymers, dendrimers, and polymer networks. researchgate.net The perfluorinated thiol can be grafted onto a polymer backbone containing alkene functionalities or used as a monomer in step-growth polymerizations. researchgate.net
Another key application is the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The strong affinity of the sulfur atom for gold results in the spontaneous formation of a highly ordered, dense monolayer where the perfluoroalkyl chains are oriented away from the surface. This creates surfaces with low surface energy, leading to hydrophobic and oleophobic properties.
Furthermore, the thiol group can be modified using a wide array of derivatization reagents to introduce other functionalities. nih.gov This allows for the synthesis of complex molecules where the perfluorinated segment provides specific properties (e.g., chemical resistance, surface activity) while other parts of the molecule perform different functions. An example includes the synthesis of fluorosulfonylperfluorovinyl ethers, which are important monomers for producing perfluorosulfonic acid ion-exchange membranes used in fuel cells. fluorine1.ru
Perfluorinated Thioether Formation and Polymeric Cross-linking
The formation of perfluorinated thioethers from gamma-omega-perfluoro C4-10 thiols can proceed through several mechanisms, with nucleophilic substitution and radical additions being the most prominent. These reactions are fundamental to the synthesis of fluorinated molecules and the development of advanced polymers through cross-linking.
One of the most efficient methods for forming aryl thioethers involves the para-fluoro-thiol reaction , a type of nucleophilic aromatic substitution. In this reaction, the thiolate anion, generated by deprotonating the thiol with a mild base, attacks an activated perfluorinated aromatic ring, displacing a fluorine atom, typically at the para position. This reaction is highly selective and proceeds under mild, often metal-free conditions, making it a valuable tool in polymer and materials science. The high selectivity is attributed to the strong activation of the C-F bond by the electron-withdrawing fluorine atoms on the aromatic ring.
Another significant pathway, particularly for the formation of alkyl thioethers and for polymeric cross-linking, is the thiol-ene reaction . This reaction involves the addition of a thiol across a double bond (an ene) and can be initiated by either radicals or a base. The radical-mediated thiol-ene reaction is a "click" chemistry process, characterized by high yields, stereoselectivity, and rapid reaction rates under UV irradiation or thermal initiation. The reaction proceeds via an anti-Markovnikov addition of the thiyl radical to the alkene, forming a carbon-centered radical which then abstracts a hydrogen from another thiol molecule to propagate the chain. This mechanism is particularly effective for creating cross-linked polymer networks when multifunctional thiols and enes are used. The resulting thioether linkages contribute to the desirable properties of the final material, such as high refractive index and thermal stability.
The table below summarizes key aspects of these reaction mechanisms for perfluorinated thioether formation and polymeric cross-linking.
| Reaction Type | Mechanism | Key Features | Typical Reactants |
| para-Fluoro-Thiol Reaction | Nucleophilic Aromatic Substitution | High selectivity for para-position, Mild, metal-free conditions | Perfluorinated aromatic compounds, Base (e.g., DBU) |
| Thiol-Ene Reaction | Radical Addition | Anti-Markovnikov selectivity, High yield, Fast reaction rates | Alkenes (enes), Radical initiator (UV, thermal) |
Note: The data presented is representative of reactions involving perfluoroalkyl thiols, as specific kinetic and yield data for this compound are not extensively available in the literature.
Coordination Chemistry with Metal Centers: Ligand Design and Reactivity
This compound, and more specifically their corresponding thiolate anions, are effective ligands for a variety of metal centers. The presence of the soft sulfur donor atom makes them particularly suitable for binding to soft metal ions. The fluorinated tail of the ligand plays a crucial role in modulating the electronic properties and stability of the resulting metal complexes.
The coordination of gamma-omega-perfluoro C4-10 thiolates to metal centers can lead to the formation of mononuclear complexes, multinuclear clusters, and coordination polymers. The thiolate ligand can act as a terminal or a bridging ligand, connecting two or more metal centers. The strong electron-withdrawing effect of the perfluoroalkyl chain influences the electron density on the sulfur atom, which in turn affects the strength and nature of the metal-sulfur bond. This can lead to metal complexes with enhanced thermal and oxidative stability compared to their non-fluorinated counterparts.
Ligand exchange reactions are a common method for introducing perfluoroalkyl thiolates into the coordination sphere of a metal complex. In this process, a pre-existing ligand is replaced by the incoming thiolate. The kinetics and thermodynamics of these reactions are influenced by the nature of the metal, the other ligands present, and the steric and electronic properties of the perfluoroalkyl thiol. The formation of self-assembled monolayers (SAMs) of perfluoroalkyl thiols on metal surfaces like gold and silver is a testament to the strong coordination between the thiol headgroup and the metal. These organized molecular layers are formed through the chemisorption of the thiol onto the metal surface, leading to the formation of a metal-thiolate bond.
The reactivity of the coordinated perfluoroalkyl thiolate ligand can also be of interest. For instance, the sulfur atom can still exhibit nucleophilic character and participate in reactions, although its reactivity will be modulated by its coordination to the metal center.
The following table provides an overview of the coordination behavior of perfluoroalkyl thiolates with different metal centers.
| Metal Center Type | Typical Coordination Modes | Properties of Resulting Complexes |
| Soft Metals (e.g., Au, Ag, Hg) | Terminal, Bridging | Formation of stable monolayers and clusters |
| Transition Metals (e.g., Fe, Cu, Ni) | Terminal, Bridging | Enhanced thermal and oxidative stability |
| Lanthanides/Actinides | Terminal | Potential for unique electronic and magnetic properties |
Note: The information in this table is based on the general coordination chemistry of perfluoroalkyl thiols and thiolates, as specific structural and reactivity data for complexes of this compound are limited.
Advanced Analytical and Spectroscopic Characterization of Thiols, C4 10, Gamma Omega Perfluoro
Chromatographic Separation and Quantification Techniques
Due to the nature of "Thiols, C4-10, gamma-omega-perfluoro" as a mixture of homologs and potentially isomers, chromatographic separation is critical for analysis.
GC is well-suited for the analysis of volatile and thermally stable compounds. tandfonline.com The lower molecular weight homologs (C4-C6) of the gamma-omega-perfluoro thiol family may be amenable to direct GC analysis. However, challenges exist, as thiols can be reactive and may interact with active sites in the GC system, leading to poor peak shape and quantitation. chromforum.org
GC-Mass Spectrometry (GC-MS): This is the most common configuration. While standard electron ionization (EI) can cause extensive fragmentation making the molecular ion difficult to detect, softer ionization techniques like chemical ionization (CI) or field ionization (FI) can be used to preserve the molecular ion. chromforum.orgjeol.com
Derivatization: For higher molecular weight or less volatile homologs (C7-C10), derivatization of the thiol group may be necessary to improve thermal stability and chromatographic performance.
Detectors: Besides MS, a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) could provide high selectivity for these compounds in complex matrices.
Table 4: Illustrative Gas Chromatography (GC-MS) Parameters
This table provides a general set of starting parameters for the analysis of volatile fluorinated thiols. tandfonline.comnih.gov
| Parameter | Condition |
| Column | Low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Injector | Split/Splitless, 250 °C |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) |
| MS Mode | Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) |
Liquid chromatography, particularly when coupled with tandem mass spectrometry, is the premier technique for the analysis of a wide range of per- and polyfluoroalkyl substances, including those that are non-volatile or thermally labile. perkinelmer.comnih.gov
LC Separation: Reversed-phase high-performance liquid chromatography (HPLC) using a C18 or similar column is typically employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like ammonium (B1175870) acetate, is used to separate the different chain lengths.
LC-MS/MS Detection: Coupling LC to a triple quadrupole mass spectrometer allows for highly sensitive and selective quantification. nih.gov The instrument is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (e.g., the [M-H]⁻) is selected and fragmented, and a characteristic product ion is monitored. This technique provides excellent signal-to-noise ratios and minimizes matrix interferences, making it the gold standard for trace-level quantification of PFAS in various samples. nih.gov For unknown identification, high-resolution platforms like Quadrupole Time-of-Flight (QTOF) are used. chromatographyonline.com
Table 5: Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
This table outlines standard conditions for PFAS analysis applicable to gamma-omega-perfluoro thiols. nih.govnih.gov
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 mL/min |
| Gradient | Linear gradient from 10% B to 95% B over 15 minutes |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| MS Mode | Selected Reaction Monitoring (SRM) |
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, detailed single-crystal X-ray diffraction data for the bulk, solid-state structures of this compound, is not extensively available. Research on this class of compounds has predominantly focused on their behavior at interfaces, particularly in the formation of self-assembled monolayers (SAMs) on metallic surfaces like gold.
While direct crystallographic data for the bulk material is limited, structural characterization of these and closely related molecules in their assembled state on substrates has been performed using techniques such as X-ray photoelectron spectroscopy (XPS), near-edge X-ray absorption fine structure (NEXAFS), and grazing incidence X-ray diffraction. These studies provide valuable insights into the molecular ordering, orientation, and packing density, which are analogous to some of the information gleaned from single-crystal analysis.
For instance, studies on self-assembled monolayers of similar perfluoroalkanethiols [CF3(CF2)xCH2CH2SH] on gold have revealed a high degree of molecular ordering. researchgate.netnih.gov The packing density in these monolayers is largely dictated by the bulky, helical perfluorocarbon segments. researchgate.net Research has shown that longer perfluorocarbon chains lead to more ordered and densely packed films, with the molecular axes oriented nearly perpendicular to the substrate surface. nih.gov Specifically, for a CF3(CF2)11CH2CH2SH monolayer, a tilt angle of 12 ± 2° with respect to the surface normal was determined using atomic force microscopy (AFM) and grazing incidence X-ray diffraction data. nih.gov
The lack of extensive single-crystal X-ray crystallography data may be attributed to the physical properties of these thiols, such as potential difficulties in growing sufficiently large and high-quality single crystals suitable for diffraction experiments. The primary scientific and industrial interest in these compounds lies in their surface properties, directing research efforts towards surface characterization techniques rather than bulk solid-state analysis.
Theoretical and Computational Investigations of Thiols, C4 10, Gamma Omega Perfluoro
Quantum Chemical Assessment of Electronic Structure and Bonding
Quantum chemical methods are fundamental to understanding the electronic characteristics and bonding nature of γ,ω-perfluoroalkylthiols. These computational tools allow for a detailed analysis of how the highly electronegative fluorine atoms influence the electron distribution within the molecule, particularly affecting the thiol group's reactivity.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of molecular systems, balancing accuracy with computational cost. nih.gov For γ,ω-perfluoroalkylthiols, DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties such as molecular orbital energies and charge distributions.
Studies on related perfluorinated compounds have demonstrated that the strong electron-withdrawing nature of the perfluoroalkyl chain significantly impacts the electronic environment of the entire molecule. acs.orgresearchgate.net In the case of γ,ω-perfluoroalkylthiols, this inductive effect is anticipated to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the sulfur atom of the thiol group, and its energy level is a key determinant of the molecule's ionization potential and susceptibility to oxidation. The LUMO, conversely, is often distributed along the C-S bond and the perfluoroalkyl chain, and its energy relates to the electron affinity and reactivity towards nucleophiles.
The partial atomic charges, calculable through various population analysis schemes within DFT, reveal a significant polarization of the C-F bonds, creating a highly positive charge on the carbon atoms and a negative charge on the fluorine atoms. This charge distribution also influences the acidity of the thiol proton. The electron-withdrawing perfluoroalkyl chain is expected to stabilize the thiolate anion (RS⁻), thereby lowering the pKa of the thiol compared to its non-fluorinated counterparts. Computational predictions of pKa values for various thiols have been successfully performed using DFT, often in conjunction with continuum solvation models to account for the solvent effects. researchgate.net
| Property | Expected Trend with Increasing Chain Length (C4 to C10) | Computational Method |
|---|---|---|
| HOMO Energy | Slight decrease | DFT (e.g., B3LYP/6-311+G(d,p)) |
| LUMO Energy | Slight decrease | DFT (e.g., B3LYP/6-311+G(d,p)) |
| Dipole Moment | Increase | DFT (e.g., M06-2X/aug-cc-pVTZ) |
| S-H Bond Dissociation Energy | Relatively constant | DFT (e.g., ωB97X-D/6-311++G(2df,2p)) |
For more precise calculations of specific molecular properties, particularly bond dissociation energies and reaction barriers, high-level ab initio methods are employed. Coupled cluster methods, such as CCSD(T), and composite methods like G4 or W1, while computationally more demanding, provide benchmark-quality data.
In the context of γ,ω-perfluoroalkylthiols, ab initio calculations can be used to accurately determine the S-H bond dissociation energy (BDE). This parameter is crucial for understanding the reactivity of these thiols in radical-mediated reactions. The strong inductive effect of the perfluoroalkyl chain is expected to have a modest impact on the S-H BDE compared to non-fluorinated alkanethiols. High-level calculations on smaller, related molecules can provide insights into the subtle electronic effects governing this property. nih.gov
Furthermore, ab initio methods are invaluable for studying the non-covalent interactions that dictate the assembly and stability of these molecules in condensed phases. The interactions between perfluoroalkyl chains, often referred to as "fluorous" interactions, are a complex interplay of electrostatic and dispersion forces. Accurate calculation of these interactions is essential for understanding the packing of these molecules in SAMs.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods provide a detailed picture of the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of these molecules and their interactions with their environment. MD simulations are particularly useful for studying the conformational landscape of flexible molecules like the C4-C10 γ,ω-perfluoroalkylthiols and their assembly into larger structures.
The conformational flexibility of the alkyl spacer between the perfluoroalkyl chain and the thiol group is a key factor in determining the structure of SAMs formed from these molecules. MD simulations, using carefully parameterized force fields, can explore the vast conformational space of these thiols and identify the most stable conformers. The results of such simulations are crucial for interpreting experimental data on the structure of SAMs on surfaces like gold. nih.govresearchgate.netnist.gov
MD simulations can also model the behavior of these thiols at interfaces, such as the air-water interface or on a solid substrate. These simulations can reveal how the molecules orient themselves and pack together, driven by the interplay of the hydrophilic thiol headgroup, the hydrophobic alkyl spacer, and the oleophobic perfluoroalkyl tail. The simulations can provide information on the tilt angle of the molecules relative to the surface normal and the degree of ordering within the monolayer, which are critical parameters determining the surface properties. nih.govresearchgate.netnist.gov
| Simulation Focus | Key Observables | Relevance |
|---|---|---|
| Single Molecule in Vacuum/Solvent | Dihedral angle distributions, end-to-end distance | Understanding intrinsic flexibility and preferred conformations |
| Self-Assembled Monolayer on Au(111) | Tilt angle, packing density, surface coverage, radial distribution functions | Predicting the structure and properties of functional surfaces |
| Interaction with Solvent Molecules | Solvation free energy, hydrogen bonding dynamics | Understanding solubility and interfacial behavior |
Computational Prediction of Reaction Energetics and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. For γ,ω-perfluoroalkylthiols, this includes studying their oxidation, their reactions with radicals, and their behavior as ligands in coordination chemistry.
DFT and ab initio methods can be used to calculate the potential energy surfaces for various reactions involving the thiol group. This allows for the determination of reaction enthalpies, activation energies, and the structures of transition states. For example, the oxidation of the thiol to a sulfenic acid, and subsequently to a sulfinic or sulfonic acid, can be modeled computationally. The high electronegativity of the perfluoroalkyl chain is expected to influence the stability of the intermediates and transition states in these oxidation reactions.
The reaction of these thiols with radicals, such as the hydroxyl radical (•OH) in atmospheric or biological contexts, is another area where computational chemistry can provide valuable insights. nih.gov By calculating the activation barriers for hydrogen abstraction from the S-H bond versus addition to other parts of the molecule, the primary reaction pathways and the resulting products can be predicted.
Non Biological Applications in Advanced Materials Science and Engineering
Tailored Surface Modifications and Functional Coatings
The ability of γ-ω-perfluoro C4-10 thiols to self-assemble on various substrates and impart low surface energy characteristics is a cornerstone of their application in advanced coatings.
Engineering of Superamphiphobic and Low-Surface-Energy Films
The creation of surfaces that repel both water and oils, known as superamphiphobicity, is a significant area of research. This property is achieved by combining low surface energy chemistry with specific surface topography. While direct studies detailing the use of C4-10 γ-ω-perfluorothiols for superamphiphobic surfaces are limited, the principles are well-established through similar fluorinated compounds. The low surface energy imparted by the perfluorinated chains is a critical factor in achieving superamphiphobicity.
The effectiveness of such coatings is often evaluated by measuring contact angles with various liquids. Higher contact angles indicate greater repellency. For instance, coatings of 1H,1H,2H,2H-perfluorodecyltrichlorosilane (a related fluorinated self-assembling molecule) on anodized stainless steel have demonstrated significant water repellency, with contact angles reaching up to 141.4°. This serves as a strong indicator for the potential of γ-ω-perfluoro C4-10 thiols to create similar low-surface-energy films.
Self-Assembled Monolayers (SAMs) on Diverse Substrates
The thiol group of γ-ω-perfluoro C4-10 thiols exhibits a strong affinity for various metal surfaces, including gold, copper, and steel, enabling the formation of dense, highly ordered self-assembled monolayers (SAMs). These monolayers can dramatically alter the surface properties of the substrate, providing characteristics such as corrosion resistance and controlled wettability.
The stability and permeability of these SAMs can be influenced by factors such as the chain length of the thiol and the applied electrochemical potential. For example, studies on ω-functionalized alkanethiols have shown that the potential at which ion penetration into the SAM occurs is dependent on the terminal functional group. A partially fluorinated SAM demonstrated a different critical potential compared to its non-fluorinated counterparts, highlighting the influence of the fluorinated segment.
Corrosion Inhibition Efficiency of a Self-Assembled Monolayer on Brass in Seawater
| Assembly Solution Concentration (mmol/L) | Assembly Time (h) | Inhibition Efficiency (%) |
|---|---|---|
| 10 | 4 | 99.4 |
This table demonstrates the high corrosion inhibition efficiency achievable with alkanethiol SAMs, a principle applicable to γ-ω-perfluoro C4-10 thiols.
Advanced Polymer Systems and Elastomeric Materials
The incorporation of γ-ω-perfluoro C4-10 thiols into polymer structures can significantly enhance their properties, leading to materials with improved durability and performance.
Integration into Fluoropolymer Architectures and Networks
While specific research on the direct integration of C4-10 γ-ω-perfluorothiols into fluoropolymer backbones is not extensively documented in the available literature, the concept of creating side-chain fluoropolymers is a known strategy for modifying polymer properties. The introduction of perfluoroalkyl side chains via thiol-ene or other coupling chemistries could be a viable route to impart properties such as hydrophobicity and low friction to a base polymer. The synthesis of fluoropolymers often involves monomers like tetrafluoroethylene (B6358150) and perfluoro(alkyl vinyl) ethers.
Utilization in Microelectronics and Nanotechnology: Emerging Roles
Thiols, C4-10, gamma-omega-perfluoro, are gaining prominence in advanced materials science, particularly in the fields of microelectronics and nanotechnology, due to their unique molecular structure. This structure combines a sulfur-containing thiol group (-SH) with a highly fluorinated carbon chain. The thiol group serves as a robust anchor, forming strong bonds with metal surfaces, especially gold, while the perfluoroalkyl chain imparts desirable properties such as hydrophobicity, chemical inertness, and low surface energy. ontosight.ainih.gov
A primary application of these compounds is in the formation of self-assembled monolayers (SAMs). nih.gov When a substrate, such as a gold-coated silicon wafer, is exposed to a solution containing a gamma-omega-perfluoro thiol, the thiol groups spontaneously bond to the gold surface, creating a dense, highly ordered molecular layer. nih.gov Research has demonstrated that the degree of ordering within these SAMs is dependent on the length of the perfluoroalkyl chain; longer chains, such as the C10 variant (1H,1H,2H,2H-perfluorodecanethiol), exhibit a higher degree of molecular order with the molecular axis oriented nearly perpendicular to the substrate surface. nih.gov This high degree of organization is crucial for creating well-defined and reliable surfaces for microelectronic components.
The functionalization of surfaces with these perfluorinated thiols allows for precise tailoring of interfacial properties. For instance, they can be used to create superhydrophobic coatings that repel water, which is advantageous in protecting sensitive electronic components from moisture. ontosight.aiacs.org In nanotechnology, these thiols are employed to modify the surfaces of nanoparticles, such as silica (B1680970) or magnetic nanoparticles, to control their dispersion, stability, and interaction with other materials. researchgate.netmdpi.com This surface modification is often achieved through versatile "click" chemistry techniques, such as thiol-ene or thiol-yne reactions, which allow for the efficient covalent attachment of the thiol to a surface functionalized with appropriate reactive groups like alkenes or alkynes. acs.orgresearchgate.net
The table below summarizes key research findings related to the application of these thiols in microelectronics and nanotechnology.
| Application Area | Specific Thiol Used (Example) | Substrate/Material | Key Findings & Properties | Citation(s) |
| Self-Assembled Monolayers (SAMs) | CF3(CF2)xCH2CH2SH (x=3, 5, 7, 9) | Gold | High degree of molecular ordering, especially with longer chains (F10); creates anisotropic, low-energy surfaces. | nih.gov |
| Hydrophobic Surface Modification | 1H,1H,2H,2H-perfluorodecanethiol (PFDT) | Anodic Aluminum Oxide Membranes | Creates a hydrophobic surface via thiol-ene click chemistry, enabling applications like oil/water separation. | acs.org |
| Nanoparticle Functionalization | 1H,1H,2H,2H-perfluorodecanethiol (PFDT) | Poly(2,3,4,5,6-pentafluorostyrene)-functionalized silica nanoparticles | Achieves surface perfluorination through thiol-para-fluoro coupling, tuning the hydrophobicity of the nanoparticles. | researchgate.net |
| Surface Grafting on Metals | Thiol-terminated hyperbranched polymers | Stainless Steel | Provides a versatile platform for tailoring surface functionalities, including resistance to bacterial adhesion. | rsc.org |
Role as Chemical Intermediates in Multi-step Organic Synthesis
The reactivity of the thiol group makes this compound, valuable chemical intermediates in multi-step organic synthesis. ontosight.ai The thiol functional group (-SH) can participate in a variety of chemical transformations, allowing for the incorporation of the perfluoroalkyl moiety into more complex molecular architectures. wikipedia.org
One of the fundamental reactions of these thiols is their conversion to the corresponding thiolate by deprotonation. wikipedia.org Compared to their alcohol analogues, thiols are significantly more acidic, meaning the thiol proton can be readily removed by a base. wikipedia.orgyoutube.com The resulting thiolate (RS⁻) is an excellent nucleophile and can be used in substitution reactions, such as S_N2 reactions, to displace leaving groups and form new carbon-sulfur bonds (thioethers). youtube.comyoutube.com This provides a straightforward method for attaching the perfluoroalkylthio group to a wide range of organic molecules.
Furthermore, these perfluorinated thiols are key reactants in modern coupling chemistries. As noted previously, photo-initiated thiol-ene and thiol-yne "click" reactions are highly efficient methods for covalently linking the thiol to molecules containing double or triple bonds, respectively. acs.orgresearchgate.net Another specialized reaction is the thiol-para-fluoro coupling, which has been used to synthesize fluoropolymers by reacting 1H,1H,2H,2H-perfluorodecanethiol with poly(2,3,4,5,6-pentafluorostyrene). researchgate.net This demonstrates their utility in polymer modification.
The synthesis of the thiols themselves often involves the reduction of precursor compounds. A high-yield synthetic route involves the hydride reduction of commercially available perfluoroalkyl iodides to the corresponding thiols. nih.gov This method is noted to be more efficient than routes that proceed through a thioacetyl intermediate. nih.gov The thiol group can also undergo oxidation to form a disulfide bond (-S-S-), a reaction that is reversible upon treatment with a reducing agent. youtube.comresearchgate.net This reversible covalent chemistry is a cornerstone of dynamic chemical systems.
The table below outlines some of the key synthetic reactions where these thiols act as intermediates.
| Reaction Type | Reactants | Product Type | Significance | Citation(s) |
| Nucleophilic Substitution (S_N2) | γ-ω-perfluoroalkyl thiolate + Alkyl halide | Thioether | Forms a stable C-S bond, incorporating the perfluoroalkyl chain into a new molecule. | youtube.comyoutube.com |
| Thiol-ene "Click" Reaction | γ-ω-perfluoroalkyl thiol + Alkene | Thioether | Highly efficient, often photo-initiated reaction for surface modification and molecular conjugation. | acs.org |
| Thiol-para-fluoro Coupling | 1H,1H,2H,2H-perfluorodecanethiol + Pentafluorostyrene polymer | Perfluorinated polymer derivative | A versatile method for the synthesis and modification of fluoropolymers. | researchgate.net |
| Oxidation | Two molecules of γ-ω-perfluoroalkyl thiol | Disulfide | Forms a reversible disulfide bridge, a key linkage in dynamic chemical and biological systems. | youtube.comresearchgate.net |
| Synthesis of Thiols | 1-iodo-1H, 1H, 2H, 2H-perfluorooctane + Thiolacetic acid precursor | 1H, 1H, 2H, 2H-perfluoro-octanethiol | Efficient synthesis from perfluoroalkyl iodides via hydride reduction provides the key starting material. | nih.gov |
Environmental Chemical Research on Persistence and Transformation Pathways of Perfluorinated Thiols
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation processes, such as photolysis and hydrolysis, are critical pathways for the breakdown of chemicals in the environment. For most PFAS, the strength of the carbon-fluorine (C-F) bond makes them highly resistant to such degradation. itrcweb.org While polyfluorinated substances (which contain C-H bonds) can undergo transformation, perfluorinated substances like the main chain of the thiols are exceptionally stable. itrcweb.org
Photolytic Stability and Reaction Kinetics
Direct photolysis, the breakdown of molecules by direct absorption of light, is not considered a significant degradation pathway for perfluoroalkyl acids (PFAAs), which are common terminal degradation products of many PFAS precursors. itrcweb.org It is anticipated that Thiols, C4-10, gamma-omega-perfluoro, would exhibit similar high stability.
However, indirect photolytic processes may play a role. For example, studies on fluorotelomer alcohols (FTOHs), another class of PFAS precursors, show they can be degraded in the atmosphere by hydroxyl radicals (•OH) in the presence of sunlight. researchgate.netnih.gov This atmospheric degradation can lead to the formation of persistent PFAAs. nih.gov While the thiol group (-SH) present in C4-10, gamma-omega-perfluoro thiols is more reactive than the perfluorinated chain, its atmospheric reaction kinetics are not well-documented for this specific class. It is plausible that atmospheric oxidation could transform the thiol group, potentially leading to the formation of perfluoroalkyl sulfonic acids (PFSAs) or other intermediates, but the perfluoroalkyl chain itself would likely remain intact.
Hydrolytic Stability and Identification of Degradation Products
Hydrolysis is the chemical breakdown of a compound due to reaction with water. Perfluoroalkyl substances are generally resistant to hydrolysis under typical environmental pH and temperature conditions. itrcweb.org The C-F bonds that dominate the structure of this compound, are not susceptible to hydrolysis. The gamma-position of the perfluoro-chain relative to the thiol group suggests a structure like RCF₂-CH₂-CH₂-SH, where the C-S and adjacent C-C bonds are not fluorinated and thus more susceptible to chemical cleavage than the perfluorinated portion of the molecule.
While research on the hydrolysis of this specific compound is unavailable, studies on other organic thiols show they can undergo oxidation or other transformations. mdpi.comnih.gov However, any degradation via hydrolysis would likely affect only the non-fluorinated part of the molecule, leaving the highly stable perfluoroalkyl chain to persist in the environment, potentially as a PFAA. Abiotic degradation of other PFAS precursors via hydrolysis has been noted as a pathway that can ultimately lead to the formation of stable PFAAs like PFOA and PFOS. itrcweb.org
Environmental Persistence Assessment and Fate Modeling
Due to their anticipated resistance to degradation, this compound, are expected to be highly persistent in the environment. ontosight.ai Persistence is a hallmark of many PFAS, which have been detected in soil, water, and sediments globally. nih.gov
Environmental fate models are used to predict the distribution and longevity of chemicals. Models like SimpleBox have been adapted to assess the fate of PFAS and their precursors. novamechanics.comnih.gov These models incorporate physicochemical properties to estimate how a chemical partitions between air, water, soil, and sediment. norman-network.com For instance, modeling has been used to show that direct emissions and long-range ocean transport are significant distribution pathways for PFOA. nih.govsemanticscholar.org
| Environmental Compartment | Expected Behavior | Governing Factors | Potential Transformation Products |
|---|---|---|---|
| Atmosphere | Potential for long-range transport; slow degradation by hydroxyl radicals. | Vapor pressure, atmospheric chemistry. | Perfluoroalkyl acids (PFCAs, PFSAs). |
| Water | High persistence; partitioning to sediment. | Water solubility, sorption coefficients. | Unlikely to degrade. |
| Soil/Sediment | Strong sorption to organic matter; very high persistence. | Organic carbon content, soil pH, chain length. | Unlikely to degrade. |
Advanced Analytical Methodologies for Trace Environmental Detection (excluding biological matrices)
The detection of emerging PFAS, including functionalized compounds like thiols, requires sophisticated analytical techniques capable of achieving very low detection limits. mdpi.com The primary methods for PFAS analysis in environmental samples such as water, wastewater, and soil are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). encyclopedia.pubdntb.gov.ua
Standardized methods, such as US EPA Method 8327, are used for the analysis of target PFAS in various water samples using LC-MS/MS. mdpi.comitrcweb.org For non-target or novel PFAS, high-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is employed to identify unknown compounds based on accurate mass measurements. encyclopedia.pub
Sample preparation is a critical step and typically involves solid-phase extraction (SPE) to concentrate the analytes from the environmental matrix and remove interferences. encyclopedia.pub Given the unique thiol functional group, specific extraction and derivatization methods might be necessary to optimize recovery and detection. Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique, particularly for more volatile members of this class or after a derivatization step. dntb.gov.ua The Total Oxidizable Precursor (TOP) assay is another technique used to estimate the concentration of PFAS precursors by oxidizing them to form stable PFAAs, which are then measured. itrcweb.org
| Technique | Common Application | Typical Detection Limits | Strengths |
|---|---|---|---|
| LC-MS/MS | Targeted analysis in water, soil, sediment. | ng/L to µg/L range. | High sensitivity and selectivity for known compounds. mdpi.com |
| LC-HRMS (TOF, Orbitrap) | Non-targeted screening and identification of novel PFAS. | ng/L range. | Ability to identify unknown transformation products. encyclopedia.pub |
| GC-MS | Analysis of volatile or derivatized PFAS. | Varies with compound and method. | Effective for specific volatile precursors. dntb.gov.ua |
| TOP Assay | Estimation of total oxidizable precursors in a sample. | Dependent on PFAA measurement. | Provides a measure of total precursor load. itrcweb.org |
Future Research Trajectories and Emerging Paradigms in Perfluorinated Thiol Chemistry
Innovation in Sustainable and Stereoselective Synthetic Methodologies
The synthesis of γ,ω-perfluoro C4-10 thiols is moving towards greener and more efficient methodologies, addressing the environmental concerns associated with organofluorine compounds. eurekalert.org A primary focus is the reduction of hazardous reagents and byproducts, aligning with the principles of green chemistry.
Sustainable Synthesis: Innovations in this area include the development of "thiol-free" synthesis pathways that utilize alternative, less odorous, and toxic sulfur-transfer reagents, such as N-thiophthalimides, in nickel-catalyzed cross-electrophile coupling reactions. rsc.org Another promising green approach is the conversion of thiols and disulfides into sulfonyl fluorides using safe, low-cost reagents that produce only non-toxic salts as byproducts. eurekalert.org Furthermore, methods like hydride reduction are gaining favor over traditional routes for transforming perfluoroalkyl iodides into the corresponding thiols, as they offer significantly improved product yields and eliminate reactant-product equilibrium issues found in older hydrolysis-based methods. nih.gov Photocatalysis is also emerging as a powerful tool, enabling the hydroalkylation of alkenes with fluorinated compounds under mild conditions without the need for transition metals. acs.org
"Click chemistry" reactions, known for their high efficiency and selectivity, are also being adapted for more sustainable processes. The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces the para-fluorine atom of a perfluorinated benzene (B151609) moiety, is a prime example. acs.org This reaction is rapid, mild, and highly selective, making it a valuable tool for polymer synthesis and modification. acs.orgresearchgate.netnih.gov
Stereoselective Synthesis: Achieving stereocontrol in the synthesis of complex fluorinated molecules remains a significant challenge and a key frontier in organic chemistry. While methodologies for the stereoselective synthesis of specific fluorinated heterocyclic compounds are being developed, their application to γ,ω-perfluoro C4-10 thiols is an area ripe for exploration. nih.gov Future research will likely focus on developing catalytic asymmetric methods to introduce chirality into these molecules, which could unlock novel properties and applications, particularly in pharmaceuticals and advanced materials. The ability to control the three-dimensional arrangement of the fluoroalkyl chain and the thiol group will be crucial for designing molecules with highly specific interactions and functions.
Expansion of Application Horizons in Novel High-Performance Materials
The unique properties of γ,ω-perfluoro C4-10 thiols, such as high hydrophobicity, chemical stability, and low surface energy, make them valuable components in a wide array of high-performance materials. ontosight.aiontosight.ai Research is actively expanding their use beyond traditional applications into cutting-edge technologies.
Surface Modification and Coatings: These thiols are extensively used as surface modifying agents to create hydrophobic and oleophobic surfaces. ontosight.ai A significant recent development is the use of short-chain, multibranched perfluoroalkyl thiols as a more sustainable alternative to long-chain perfluorinated compounds for creating omniphobic self-assembled monolayers (SAMs). figshare.com These branched thiols can achieve the same or better hydrophobic performance with improved stability, addressing environmental persistence concerns. figshare.com
Advanced Polymers and Fluoroelastomers: Perfluorinated thiols are key intermediates in the synthesis of fluorinated polymers and fluoroelastomers. nih.govontosight.ai The para-fluoro-thiol "click" reaction is being employed in step-growth polymerizations to create novel fluorinated polymers with precisely tuned properties, such as hydrophobicity and thermal stability, for advanced applications. nih.govresearchgate.net These materials are sought after for their high refractive index values and low optical loss. researchgate.net
Biomedical and Electronic Applications: The development of high-performance nucleic acid (NA) microarrays has been demonstrated using a novel fluor-thiol photocoupling reaction. nih.gov This technique allows for the rapid and covalent immobilization of thiolated biomolecules onto surfaces with C-F motifs, such as polytetrafluoroethylene (PTFE), leading to high probe densities and enhanced sensitivity for detecting biological targets. nih.gov
Energy Conversion and Storage: In the energy sector, perfluorinated materials are critical. Perfluorinated sulfonic acid (PFSA) membranes are a key component in devices like vanadium redox flow batteries (VRFBs). rsc.org Research into creating ultrathin PFSA membranes with highly ordered and aligned ion channels demonstrates a path to significantly higher proton selectivity and lower resistance, boosting energy efficiency. rsc.org While not directly involving thiols, this highlights the potential for functionalized perfluorinated building blocks in next-generation energy systems.
| Application Area | Specific Use | Key Property Leveraged | Reference |
|---|---|---|---|
| Surface Science | Omniphobic (hydrophobic and oleophobic) coatings | Low surface energy, high chemical stability | ontosight.aifigshare.com |
| Materials Chemistry | Fluorinated polymers and fluoroelastomers | Thermal stability, chemical resistance, tunable hydrophobicity | nih.govontosight.airesearchgate.net |
| Biotechnology | High-performance nucleic acid (NA) microarrays | Facilitates rapid, covalent immobilization of probes | nih.gov |
| Electronics | Lubricants and protective films | Low friction, high stability | nih.govontosight.ai |
| Energy | Precursors for components in energy storage devices (e.g., membranes) | High chemical and thermal resistance | rsc.org |
Development of In-Situ Spectroscopic and Analytical Techniques for Reaction Monitoring
To optimize synthetic methodologies and gain deeper mechanistic insights, the development of in-situ analytical techniques for real-time reaction monitoring is crucial. These techniques allow chemists to track the consumption of reactants and the formation of products and intermediates without altering the reaction conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions involving fluorinated compounds, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. The progress of the para-fluoro-thiol reaction, for instance, can be easily monitored as the fluorine atoms in different chemical environments (ortho, meta, para) exhibit well-separated resonances, allowing for detailed kinetic studies. researchgate.net
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is emerging as a valuable technique for monitoring reactions, even in complex media like petroleum. mdpi.com By using reactants labeled with an ESI-active tag, such as an imidazole (B134444) moiety, researchers can track the formation of products from thiol-yne click reactions at very low concentrations. mdpi.com This approach provides a pathway for optimizing reaction conditions and studying reaction kinetics directly. mdpi.comrsc.org
Optical and Electrochemical Sensors: While primarily developed for environmental detection of per- and polyfluoroalkyl substances (PFAS), the principles behind various optical and electrochemical sensors could be adapted for in-situ reaction monitoring. researchgate.netmdpi.com For example, colorimetric sensors that change color upon interaction with perfluorinated compounds could potentially be used to track the concentration of a reactant or product in real-time. researchgate.netmdpi.com These methods rely on interactions such as the aggregation of modified gold nanoparticles or changes in fluorescence intensity. researchgate.netresearchgate.net
| Technique | Principle of Operation | Application in Perfluorinated Thiol Chemistry | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Measures the resonance of fluorine nuclei, which is highly sensitive to the local chemical environment. | Real-time monitoring of reactions involving changes to fluorinated groups, such as the para-fluoro-thiol reaction. | researchgate.net |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Generates ions from macromolecules and analyzes them by mass-to-charge ratio; can be used with tagged molecules for high sensitivity. | Tracking product formation in click reactions (e.g., thiol-yne) in complex mixtures. | mdpi.comrsc.org |
| Colorimetric Sensors | A change in color signals the presence or concentration of the target analyte, often via nanoparticle aggregation. | Potential for monitoring reactant/product concentration in real-time during synthesis. | researchgate.netmdpi.comresearchgate.net |
| Fluorescence Spectroscopy | Measures fluorescence from a sample; changes in intensity (quenching or enhancement) can indicate interaction with an analyte. | Potential for developing fluorescent probes to monitor reaction progress. | mdpi.com |
Interdisciplinary Research at the Confluence of Chemistry, Materials Science, and Engineering
The advancement of perfluorinated thiol chemistry is intrinsically linked to the collaboration between multiple scientific and engineering disciplines. This synergy is essential for translating fundamental chemical discoveries into functional materials and real-world applications.
Chemistry and Materials Science: Synthetic chemists develop novel, sustainable routes to produce γ,ω-perfluoro C4-10 thiols and their derivatives. rsc.org Materials scientists then utilize these precisely designed molecules as building blocks to construct advanced materials, such as self-healing polymers, omniphobic coatings, and high-performance membranes. nih.govfigshare.comrsc.org The feedback loop is critical: the performance requirements identified by materials scientists often drive the next generation of synthetic targets for chemists.
Materials Science and Engineering: Once a new material is created, materials scientists characterize its properties (e.g., thermal stability, surface energy, mechanical strength). Engineers then take these materials and integrate them into functional devices. For example, a novel fluorinated polymer with high proton selectivity, developed by chemists and materials scientists, can be engineered into a more efficient and durable membrane for a redox flow battery or fuel cell. rsc.org Similarly, a superhydrophobic surface created with a new perfluorinated thiol is engineered into applications ranging from anti-icing coatings for aircraft to non-stick medical devices.
Chemistry and Engineering (Process and Analytical): The development of in-situ analytical techniques is a prime example of this interdisciplinary collaboration. Analytical chemists and chemical engineers work together to design and implement monitoring tools like ¹⁹F NMR and process mass spectrometry into chemical reactors. researchgate.netmdpi.com This allows for better process control, optimization of reaction yields, and ensures the consistent quality of the synthesized perfluorinated thiols, which is critical for their use in high-tech applications.
This collaborative ecosystem, where fundamental synthesis, material design, device integration, and process optimization are interconnected, is the primary driver for future innovations in the field of perfluorinated thiol chemistry.
Q & A
What are the standard analytical methods for quantifying γ-ω-perfluoro-C4-10 thiols in environmental or biological samples?
Basic Research Question
The quantification of γ-ω-perfluoro-C4-10 thiols typically employs HPLC-UV coupled with derivatization agents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) . Thiols react with DTNB to produce 5-thio-2-nitrobenzoic acid (TNB), which absorbs at 412 nm, enabling precise quantification with a coefficient of variation (CV) of ~10% . For complex matrices (e.g., plasma), monobromobimane derivatization followed by HPLC separation is recommended due to its specificity for low-concentration thiols .
How do γ-ω-perfluoro-C4-10 thiols differ structurally and chemically from non-fluorinated thiols?
Basic Research Question
The γ-ω-perfluoroalkyl chain introduces strong electronegativity and lipophobicity , reducing nucleophilicity compared to non-fluorinated thiols. This structural feature also increases resistance to oxidation, making disulfide bond formation less spontaneous. These properties necessitate modified reaction conditions (e.g., harsher oxidizing agents or elevated temperatures) for derivatization or functionalization .
What challenges arise in detecting γ-ω-perfluoro-C4-10 thiols using fluorescence-based probes?
Advanced Research Question
The perfluorinated chain’s electron-withdrawing effects can quench fluorescence signals, limiting the sensitivity of probes like Thiofluor™. To mitigate this, researchers should optimize probe-thiol stoichiometry or use fluorogenic agents (e.g., naphthalimide derivatives) with emission wavelengths unaffected by fluorine’s inductive effects . Additionally, interference from other nucleophiles (e.g., amines) requires selective masking agents, such as N-ethylmaleimide, to improve specificity .
How can contradictory data from thiol quantification studies be resolved?
Advanced Research Question
Discrepancies often stem from derivatization efficiency variability . For example, monobromobimane requires strict pH control (pH 8–9) and anaerobic conditions to prevent thiol oxidation, whereas DTNB is less sensitive to ambient oxygen but may overestimate concentrations due to disulfide reduction artifacts . Cross-validation using mass spectrometry (LC-MS/MS) is recommended to confirm results, as it directly detects thiols without derivatization .
What regulatory considerations apply to γ-ω-perfluoro-C4-10 thiols in laboratory research?
Advanced Research Question
Under the U.S. Toxic Substances Control Act (TSCA), these compounds are subject to Section 5(a)(2) Significant New Use Rules (SNURs) , requiring EPA notification for manufacturing or importing. Researchers must document compliance with 40 CFR 721.10536, particularly for studies involving telomerization with acrylamide or disposal protocols .
What experimental designs are optimal for studying the environmental persistence of γ-ω-perfluoro-C4-10 thiols?
Advanced Research Question
Longitudinal studies should incorporate biotic and abiotic degradation pathways . For biotic analysis, use microbial consortia from PFAS-contaminated sites to assess biodegradation potential. For abiotic stability, simulate UV exposure and hydrolytic conditions (pH 2–12) while monitoring degradation byproducts via high-resolution mass spectrometry (HRMS) .
How can researchers differentiate γ-ω-perfluoro-C4-10 thiols from other PFAS derivatives in mixed samples?
Basic Research Question
Liquid chromatography with charged aerosol detection (CAD) or 19F NMR provides distinct separation and identification. CAD is effective for non-UV-active PFAS, while 19F NMR offers structural elucidation via fluorine chemical shifts, which are unique to perfluoroalkyl chains .
What are the limitations of Ellman’s assay for quantifying γ-ω-perfluoro-C4-10 thiols?
Advanced Research Question
Ellman’s reagent (DTNB) may underperform due to steric hindrance from the perfluoroalkyl chain, reducing reaction efficiency. Pre-treatment with reducing agents (e.g., tris(2-carboxyethyl)phosphine, TCEP) can mitigate disulfide interference, but residual TCEP must be removed via centrifugal filtration to avoid false positives .
How do γ-ω-perfluoro-C4-10 thiols interact with proteins in biochemical assays?
Advanced Research Question
The thiol group can form disulfide bonds with cysteine residues , but the perfluoroalkyl chain may induce protein denaturation or aggregation. To study binding kinetics, use surface plasmon resonance (SPR) with immobilized proteins and buffer systems containing chaotropic agents (e.g., urea) to maintain solubility .
What novel detection methods are emerging for γ-ω-perfluoro-C4-10 thiols?
Advanced Research Question
Electrochemical sensors functionalized with gold nanoparticles or graphene oxide show promise for real-time detection. These platforms exploit the thiol’s affinity for gold surfaces, with signal amplification via redox cycling of methylene blue or ferrocene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
